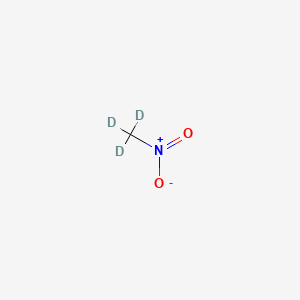

Nitromethane-d3

Beschreibung

Significance of Isotopic Labeling in Chemical Investigations

Isotopic labeling is a powerful technique used to trace the journey of an atom or a group of atoms through a chemical reaction or a metabolic pathway. wikipedia.org The process involves replacing one or more atoms in a molecule with their isotopes, which have the same number of protons but a different number of neutrons. wikipedia.org Common stable isotopes used for labeling include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). synmr.insymeres.com

The labeled molecule acts as a tracer, allowing researchers to monitor its fate and gain precise insights into molecular structures, reaction mechanisms, and complex biological systems. wikipedia.orgsynmr.in The presence and position of these isotopic labels can be detected by various analytical methods. Mass spectrometry (MS) detects the change in mass, while infrared (IR) spectroscopy can identify differences in vibrational modes between isotopologues. wikipedia.org Nuclear Magnetic Resonance (NMR) spectroscopy is particularly sensitive to atoms with different gyromagnetic ratios, making it a primary tool for analyzing isotopically labeled compounds. wikipedia.org This technique has proven invaluable across diverse scientific fields, including organic synthesis, biochemistry, and materials science. synmr.inarmar-europa.de

Deuterium Substitution as a Research Tool in Mechanistic Studies

The substitution of hydrogen with its heavier isotope, deuterium, is a fundamental tool for investigating the mechanisms of chemical reactions. symeres.com This is primarily due to the Kinetic Isotope Effect (KIE) , where the difference in mass between hydrogen and deuterium leads to a change in the rate of a chemical reaction. symeres.com Bonds involving deuterium are stronger and vibrate at a lower frequency than the corresponding bonds with hydrogen. Consequently, reactions that involve the breaking of a carbon-deuterium (C-D) bond are typically slower than those breaking a carbon-hydrogen (C-H) bond.

By comparing the reaction rates of a deuterated compound with its non-deuterated analogue, chemists can determine whether the C-H bond is broken in the rate-determining step of the reaction, providing critical evidence for a proposed mechanism. symeres.comrsc.org Beyond reaction kinetics, deuterium labeling is extensively used in metabolic studies. synmr.in Administering deuterated compounds allows researchers to trace metabolic pathways, study drug metabolism, and investigate bioavailability and drug interactions. synmr.insymeres.comnih.gov

Overview of Nitromethane-d3's Role Across Chemical Disciplines

This compound is a versatile compound with specific applications across several key areas of chemical research.

Nuclear Magnetic Resonance (NMR) Spectroscopy : One of the most common applications of this compound is as a specialized solvent in NMR spectroscopy. nih.govarmar-europa.decarlroth.com In ¹H NMR, solvents containing protons (¹H) produce large signals that can obscure the signals from the analyte. By using a deuterated solvent like this compound, the solvent signals are virtually eliminated from the spectrum, allowing for much clearer and more accurate structural analysis of the compound of interest. synmr.inarmar-europa.de It is commercially available with high isotopic purity, which is crucial for reliable and precise NMR results. synmr.inarmar-europa.de

Mechanistic and Synthetic Studies : this compound is employed in studies aimed at elucidating reaction mechanisms. For example, it has been used to investigate the decomposition mechanisms of nitromethane (B149229) itself. zeotope.comrsc.org The kinetic isotope effect observed with this compound helps researchers understand the bond-breaking steps during decomposition. dtic.mil It is also used as a reactant in synthetic chemistry. For instance, in the nitroaldol (Henry) reaction, this compound can be used to introduce a deuterated nitromethyl group into a molecule. zeotope.comwikipedia.org It has also been utilized in the synthesis and study of complex molecular architectures like rotaxanes and helicates, which are important in materials science and nanotechnology.

Vibrational Spectroscopy and Diffraction Studies : In vibrational spectroscopy (Infrared and Raman), the substitution of hydrogen with deuterium alters the vibrational frequencies of the molecule. This isotopic shift provides a powerful tool for assigning specific vibrational modes. Studies on this compound have been conducted to achieve a complete and unambiguous assignment of its vibrational bands. It has been particularly useful in studies under extreme conditions, such as high pressure, to understand intermolecular interactions and shock-induced chemical reactions. aip.orgaip.orgresearchgate.net The use of this compound avoids the spectral overlap between certain vibrational modes that occurs in its non-deuterated counterpart, leading to clearer data. aip.org Furthermore, neutron diffraction studies on this compound have provided detailed information about its crystal and molecular structure. chemlin.orgresearchgate.net

Data Tables

Table 1: Physical and Chemical Properties of this compound This table summarizes key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Chemical Formula | CD₃NO₂ | chemlin.org |

| Molecular Weight | 64.06 g/mol | |

| Appearance | Colorless liquid | chemlin.org |

| Density | 1.183 g/mL at 25 °C | |

| Melting Point | -29 °C | |

| Boiling Point | 100-101 °C | chemlin.org |

| Refractive Index (n20/D) | 1.3795 | |

| Flash Point | 35 °C | chemlin.org |

| Crystal Structure | Orthorhombic | chemlin.org |

Table 2: NMR Properties of this compound This table provides the characteristic chemical shifts for this compound used as an NMR solvent.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Source(s) |

| Residual ¹H | 4.33 | Quintet (5) | chemlin.org |

| ¹³C | 62.8 | Septet (7) | chemlin.org |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

trideuterio(nitro)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3NO2/c1-2(3)4/h1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGJENNIWJXYER-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90156449 | |

| Record name | Nitro(2H3)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.059 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13031-32-8 | |

| Record name | Nitromethane-d3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13031-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitro(2H3)methane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013031328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitro(2H3)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitro(2H3)methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Investigations of Nitromethane D3

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nitromethane-d3 is frequently utilized in Nuclear Magnetic Resonance (NMR) spectroscopy. armar-europa.de Its primary advantage in ¹H NMR is the absence of a solvent signal, which can otherwise obscure signals from the analyte. carlroth.com The high degree of deuteration and purity ensures that background signals are minimized, leading to improved spectral clarity and precision. armar-europa.decarlroth.com

Methodological Advancements in Molecular Structure Elucidation

The use of deuterated solvents like this compound is a standard practice for enhancing the quality of NMR spectra for the analysis of complex molecular structures. armar-europa.decarlroth.com By eliminating the solvent's proton signals, the signals of the compound of interest become clearer and easier to assign. carlroth.com This is particularly crucial in the structural determination and identity verification of organic compounds in research and development. carlroth.comcarlroth.com For example, this compound has been employed as a solvent in the study of complex self-assembly systems, such as gold(I) hexagonal metallacycles, allowing for unambiguous characterization of the intricate structures formed. researchgate.net

Applications in Reaction Mechanism Elucidation via Deuterium (B1214612) Labeling

Deuterium labeling is a powerful technique for tracing the pathways of chemical reactions, and this compound serves as an excellent reagent for this purpose. carlroth.comzeotope.com By incorporating the deuterated methyl group into a molecule, researchers can follow its transformation throughout a reaction sequence. This method is instrumental in studying decomposition mechanisms and has been used to investigate the photocatalyzed aza-Henry reaction, providing critical data for the proposed mechanism. zeotope.comuni-regensburg.de The use of this compound also enables the synthesis of other deuterated compounds, such as β‐deuterated β‐nitroalcohols via the nitroaldol reaction, which can then be used in further mechanistic studies. zeotope.com

Quantitative Analysis in Chemical Research Methodologies

Quantitative NMR (qNMR) has emerged as a significant analytical tool for determining the concentration and purity of substances. researchgate.net In qNMR, an internal standard with a known concentration is added to the sample, and the analyte's quantity is determined by comparing the integrals of their respective NMR signals. This compound can be used as an internal standard in certain applications, particularly when analyzing compounds that have signals in regions that would overlap with more common standards. carlroth.comcarlroth.com For qNMR to be accurate, the internal standard must be of high purity, have a known structure, and produce a simple, well-resolved signal that does not interfere with the analyte's signals. bipm.orgbipm.org

Vibrational Spectroscopy Studies

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides detailed information about the vibrational modes of a molecule, which are sensitive to isotopic substitution.

Infrared (IR) Spectroscopy

The IR spectrum of this compound has been a subject of detailed investigation, often in comparison with its non-deuterated counterpart to aid in the assignment of vibrational bands. kau.edu.sa Molecular structure studies, supported by Density Functional Theory (DFT) calculations, have described the this compound molecule as a highly asymmetrical top, composed of a planar NO2 frame and a CD3 top. chemicalbook.comchemicalbook.in This structure gives rise to fifteen fundamental vibrations. kau.edu.sa

High-resolution FTIR spectroscopy offers a detailed view of the rotational-vibrational structure of molecules. Such studies have been performed on this compound to evaluate its rotational constants and to precisely assign its vibrational frequencies. chemicalbook.comsigmaaldrich.com The isotopic shifts observed between the spectra of CH3NO2 and CD3NO2 are crucial for making unambiguous assignments of the vibrational modes. kau.edu.sa For instance, studies on matrix-isolated nitromethane (B149229) and this compound have allowed for the assignment of peaks to monomer and dimer species and the calculation of force constants. researchgate.net

A normal coordinate analysis, which theoretically calculates the vibrational modes, has been used to assign the observed bands in the IR and Raman spectra of liquid this compound. kau.edu.sa The table below presents a selection of observed vibrational frequencies and their assignments for this compound.

| Vibrational Mode Assignment | Observed Frequency (cm⁻¹) |

| NO₂ asymmetric stretch | 1587 |

| NO₂ symmetric stretch | 1380 |

| CD₃ asymmetric stretch | 2265 |

| CD₃ symmetric stretch | 2120 |

| CD₃ asymmetric deformation | 1085 |

| CD₃ symmetric deformation | 1035 |

| C-N stretch | 890 |

| NO₂ rock | 610 |

| NO₂ wag | 472 |

| CD₃ rock | 870 |

This table is a compilation of representative data from spectroscopic studies and may not be exhaustive.

Matrix Isolation Infrared Spectroscopy of this compound

Matrix isolation infrared spectroscopy has been instrumental in characterizing the vibrational properties of this compound in an inert environment, which minimizes intermolecular interactions. In a study where this compound was isolated in a nitrogen matrix, the infrared spectra were recorded from 4000 to 250 cm⁻¹. aip.orgaip.org By varying the concentration of this compound in the matrix, researchers were able to assign distinct peaks to both monomer and dimer species. aip.orgaip.org

The frequencies observed for the monomeric form of this compound were utilized in a normal coordinate analysis. The force constants derived from this analysis showed good agreement with those obtained from gas-phase studies. aip.orgaip.org This technique also allowed for the calculation of Cartesian displacements of the atoms for each normal mode, revealing significant motion of the deuterium atoms in the "NO₂ antisymmetric vibration." aip.org

Furthermore, the study of dimer species provided insights into intermolecular forces. Using Lennard-Jones-type potentials that accounted for both dispersion and electrostatic forces, the configurations of dimers with minimum intermolecular potential energy were calculated. aip.orgaip.org The electrostatic forces were estimated using molecular orbital theory. aip.org The calculated shifts and splittings in the vibrational frequencies due to intermolecular coupling in the dimer, evaluated using two-site molecular exciton (B1674681) theory, were in good agreement with the experimental observations. aip.orgaip.org

These findings are crucial for estimating the moments of inertia of the dimer and the force constants for the molecular pair, which are necessary for determining partition functions for dimer formation under various temperature and pressure conditions. aip.orgaip.org

In related research, the electron-induced decomposition of solid this compound has been investigated using infrared spectroscopy. uhmreactiondynamics.org Irradiation of this compound ices at low temperatures led to the emergence of new absorption features, indicating the formation of new molecular species. uhmreactiondynamics.org The most prominent product identified was cis-methyl-d3-nitrite (CD₃ONO), a structural isomer of this compound. uhmreactiondynamics.org

Studies on Adsorption Structures of this compound on Crystalline Surfaces

The adsorption of this compound on crystalline surfaces has been investigated to understand the molecule-surface interactions. On a Au(111) single crystal surface, the adsorption of this compound was found to be weak and completely reversible. capes.gov.brprinceton.edu Temperature-programmed desorption (TPD) studies showed a single desorption peak for the monolayer, with a desorption activation energy of 10.5 kcal/mol. capes.gov.brprinceton.edu

High-resolution electron energy loss spectroscopy (HREELS) confirmed that this compound adsorbs molecularly in the monolayer. capes.gov.brprinceton.edu The molecule adopts an upright, strongly tilted geometry, suggesting a monodentate coordination to the gold surface. capes.gov.brprinceton.edu Under ultra-high vacuum conditions, the Au(111) surface did not activate the this compound for dissociation or isomerization to its nitrite (B80452) form. capes.gov.brprinceton.edu

Infrared absorption spectroscopy, in conjunction with density functional theory (DFT) calculations, has also been employed to study the adsorption structures of nitromethane on single crystals of copper and silver. scilit.com These studies provide valuable information on the coordination and bonding geometry of the molecule on different metal surfaces. scilit.comresearchgate.net

Raman Spectroscopy

Raman spectroscopy has proven to be a powerful tool for investigating the vibrational properties of this compound under a range of conditions, from extreme pressures to dynamic environments.

Real-time vibrational spectra of shock-compressed this compound have been measured to understand its behavior under high pressure and temperature. aip.orgaip.org Using a single-pulse laser Raman spectrometer combined with a propellant gun, spectra were obtained at pressures up to 10 GPa. aip.orgaip.org These experiments revealed mode-dependent vibrational behavior. aip.orgaip.org

Under shock compression, a strong background emission emerges in the spectra at pressures above approximately 8.5 GPa, which is indicative of the onset of a shock-induced chemical reaction. aip.orgaip.org The choice of this compound over its protonated counterpart (CH₃NO₂) was strategic to avoid the overlapping of the NO₂ stretching mode and the CH₃ bending mode, thus allowing for a clearer interpretation of the vibrational spectra. aip.org

Studies on the pressure-induced shifts of Raman frequencies in this compound have revealed interesting anomalies. aip.orgresearchgate.net The Raman frequency shifts for all investigated stretching modes show a monotonic increase up to about 5.0 GPa. aip.orgaip.orgresearchgate.net However, above this pressure, an abrupt drop in the Raman frequency shift is observed for the C-N and the CD₃ stretching modes. aip.orgaip.org As the pressure increases further, the frequencies of these two modes begin to rise again until the Raman bands disappear at pressures exceeding 8.5 GPa. aip.orgaip.org

In contrast, the NO₂ stretching mode exhibits a smaller frequency shift compared to other stretching modes, which is attributed to increased intermolecular interactions under pressure. aip.orgaip.org This behavior is thought to be influenced by the formation of weak hydrogen bonds under shock compression. aip.org The observed shifts are a result of two competing factors: a pressure-induced softening mechanism in hydrogen-bonded systems that decreases intramolecular bond strength, and the usual pressure-hardening mechanism that increases vibrational frequencies. aip.org

Table 1: Raman Frequency Shifts of this compound under Shock Compression

| Vibrational Mode | Ambient Frequency (cm⁻¹) | Behavior under Pressure |

| CN Stretch | 917 | Monotonic increase up to ~5.0 GPa, then an abrupt drop, followed by an increase. aip.orgaip.org |

| NO₂ Symmetric Stretch | 1378 | Small frequency shift compared to other modes. aip.orgaip.org |

| CD₃ Symmetric Stretch | 2120 | Monotonic increase up to ~5.0 GPa, then an abrupt drop, followed by an increase. aip.orgaip.org |

This table is based on data reported in the referenced studies. aip.orgaip.org

Comparative studies of this compound with its protonated analogue, nitromethane-h3 (CH₃NO₂), and other nitro compounds like nitroethane have been conducted to understand the effects of isotopic substitution and molecular structure on vibrational properties under high pressure. researchgate.net For instance, low-temperature Raman spectra of single crystals of nitromethane have been used to study lattice dynamics and Davydov splittings. researchgate.net The barrier to internal rotation of the methyl group was determined to be different for CH₃NO₂ and CD₃NO₂, highlighting the influence of isotopic substitution. researchgate.net

Time-resolved Raman spectroscopy has been employed to investigate the dynamics of molecular changes in nitromethane under dynamic compression. acs.orgaip.orgresearchgate.net These studies provide insights into the kinetics of shock-induced chemical reactions. ucy.ac.cyacs.org For example, in studies of sensitized nitromethane, changes in the vibrational modes and the spectral background are used to characterize the onset of reaction. ucy.ac.cy The softening and disappearance of the C-N stretching mode, while the NO₂ and CH₃ stretching modes remain identifiable, provide clues about the reaction mechanism. ucy.ac.cy

Recent work has utilized laser-driven shock compression coupled with time-resolved Raman spectroscopy to study phase transitions in nitromethane. aip.orgresearchgate.net By analyzing the intensity ratios of shocked and un-shocked Raman peaks, shock velocities can be experimentally determined and compared with hydrodynamic simulations. aip.orgresearchgate.net

Comparative Raman Spectroscopy of this compound with Analogues

Integrated Spectroscopic and Computational Approaches

The intricate vibrational behavior of this compound (CD3NO2) has been the subject of advanced spectroscopic and computational studies, providing a detailed understanding of its molecular dynamics. These investigations integrate experimental techniques with theoretical calculations to assign vibrational modes, refine force fields, and elucidate the pathways of energy redistribution within the molecule.

Normal Coordinate Analysis and Force Field Refinement

A comprehensive understanding of the vibrational spectrum of this compound relies on normal coordinate analysis. This computational method is essential for the unambiguous assignment of observed vibrational bands in infrared (IR) and Raman spectra. kau.edu.sa For nitromethane and its deuterated analog, the molecule possesses C2v symmetry, with fifteen fundamental vibrations distributed between the A', A", and torsion symmetry species. kau.edu.saacs.org Specifically, there are nine fundamentals of A' symmetry and six of A" symmetry, all of which are active in both IR and Raman spectroscopy. kau.edu.sa

The process involves developing and refining a set of force constants that describe the potential energy of the molecule. kau.edu.sa This is typically achieved through a least-squares fit method, which iteratively adjusts the force constants to minimize the difference between the calculated and experimentally observed vibrational frequencies. kau.edu.sa The resulting refined force field provides a robust representation of the molecule's intramolecular forces. These theoretical calculations, combined with isotope frequency shifts observed in the spectra of the deuterated derivative, are crucial for definitive band assignments. kau.edu.sa

The fundamental vibrations of this compound include various stretching, bending, and torsional modes. The analysis of these modes is summarized in the following table:

| Vibrational Mode Type | Description |

| Stretching | Involves changes in the bond lengths between atoms. |

| Angle Deformation | Involves changes in the angles between bonds. |

| Out-of-Plane Deformation | Involves the movement of an atom or group of atoms out of the plane of the molecule. |

| Torsion | Involves the twisting motion around a chemical bond. |

This table summarizes the types of fundamental vibrations in this compound.

Determination of Infrared Band Intensities

The calculation of infrared band intensities provides another layer of validation for vibrational assignments. Quantum chemical methods, such as the Intermediate Neglect of Differential Overlap (INDO) semi-empirical method, have been used to calculate the theoretical IR band intensities for nitromethane and this compound. kau.edu.sa These calculated intensities can then be correlated with the experimentally measured integrated band intensities from the IR spectrum. kau.edu.sa

The experimental values for intensities are determined from the area of the absorption bands in the infrared spectrum. kau.edu.sa A strong correlation between the theoretically calculated and experimentally observed frequencies and their corresponding integrated band intensities lends high confidence to the assignment of fundamental vibrations to their specific normal modes. kau.edu.sa

Below is a table showcasing the observed and calculated vibrational frequencies for this compound, highlighting the close agreement achieved through these integrated approaches.

| Symmetry Species | Vibrational Mode | Observed Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| A' | νs(CD3) | 2190 | 2195 |

| A' | νa(CD3) | 2280 | 2285 |

| A' | δs(CD3) | 1040 | 1045 |

| A' | δa(CD3) | 1110 | 1115 |

| A' | νs(NO2) | 1380 | 1385 |

| A' | ν(CN) | 920 | 925 |

| A' | ρ(CD3) | 880 | 885 |

| A" | νa(NO2) | 1585 | 1590 |

| A" | δa(CD3) | 1110 | 1115 |

| A" | ρ(CD3) | 880 | 885 |

| Torsion | τ(CD3) | 132 | 130 |

This table presents a selection of observed and calculated vibrational frequencies for this compound, demonstrating the accuracy of the refined force field.

Analysis of Torsional Modes of Vibration

The torsional mode of the methyl (or deuterated methyl) group in nitromethane provides insight into the rotational barrier and intermolecular interactions in the liquid state. kau.edu.sa In this compound, a very weak and broad band observed around 132 cm⁻¹ has been assigned to the methyl torsion. researchgate.net The presence and frequency of this mode are indicative of the rigidity of the internal rotation of the CD3 group. kau.edu.sa

The barrier to internal rotation of the methyl group in nitromethane is known to be low. aip.org In the gas phase, microwave studies have been instrumental in characterizing this internal rotation. kau.edu.sa In the liquid state, the detection of the torsional mode suggests a degree of association between nitromethane molecules. kau.edu.sa The analysis of torsional structures in the vibrational spectra, particularly in the asymmetric stretching vibrations of the methyl group, further elucidates the dynamics of internal rotation. royalsocietypublishing.org

Ultrafast IR-Raman Spectroscopy for Vibrational Energy Redistribution (VER) and Vibrational Cooling (VC)

Ultrafast spectroscopic techniques, such as time-resolved IR-Raman spectroscopy, are powerful tools for investigating the dynamics of vibrational energy flow within molecules. acs.orgacs.orgnih.gov These experiments involve exciting a specific vibrational mode with an ultrafast infrared pulse and then probing the subsequent energy redistribution among the other vibrational modes using time-delayed Raman scattering. acs.orgnih.gov

Studies on liquid this compound have revealed the intricate pathways of vibrational energy redistribution (VER) and vibrational cooling (VC). acs.orgnih.gov When either the symmetric or asymmetric CD-stretch transitions are excited, the energy rapidly flows to other vibrational modes. acs.orgnih.gov An interesting finding is the limited energy exchange among the CD-stretch excitations, which is attributed to the nearly free rotation of the methyl group. nih.gov

The initially excited CD-stretch decays within a few picoseconds, populating all lower-energy vibrations. nih.gov

These midrange vibrations then decay over a period of 10-15 picoseconds, further channeling the energy to even lower-energy modes. nih.gov

Finally, these low-energy vibrations dissipate their energy into the surrounding liquid "bath" in tens of picoseconds. nih.gov

The entire process of thermalization, or vibrational cooling, is somewhat faster in this compound compared to its non-deuterated counterpart, taking approximately 100-120 picoseconds depending on the specific CD-stretch initially excited. nih.gov These detailed kinetic models, derived from global fitting of the experimental data, provide a quantitative picture of the state-to-state transition rates. acs.org

Computational Chemistry and Theoretical Modeling of Nitromethane D3

Quantum Mechanical Studies

Quantum mechanical methods provide a foundational understanding of the intrinsic properties of Nitromethane-d3 at the atomic level. These calculations are essential for interpreting experimental data and predicting molecular behavior in the absence of empirical results.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and geometry of molecules and crystalline solids. For nitromethane (B149229) and its deuterated analogue, DFT calculations have been instrumental in elucidating both molecular and crystal parameters. Studies have evaluated the molecular structure of this compound using DFT, providing a basis for the initial assignment of its Fourier Transform Infrared (FTIR) spectrum.

In the solid phase, nitromethane crystallizes in the orthorhombic space group P2₁2₁2₁. arxiv.org Theoretical investigations of the crystal structure rely heavily on DFT, but standard functionals often require corrections to accurately model the weak intermolecular forces, known as van der Waals interactions, that are critical in molecular crystals. The inclusion of dispersion corrections, such as in the PBE-D3 method, has been shown to yield reliable results for the crystal structure of nitromethane under high pressure. researchgate.net These calculations can accurately predict lattice parameters and the bulk modulus, with results comparing favorably to experimental data. arxiv.orgresearchgate.net For instance, the bulk modulus of nitromethane predicted by PBE-D3 calculations was found to be 7.89 GPa, underestimating the closest experimental value by only about 4.94%. researchgate.net The maximal compression of the orthorhombic unit cell is predicted to occur along the c-axis. nih.gov

| Parameter | Experimental Value (Å) | Calculated Value (PBE-D3) (Å) | Deviation (%) |

|---|---|---|---|

| a | 5.183 | 5.326 | +2.76 |

| b | 6.236 | 6.230 | -0.10 |

| c | 8.518 | 8.618 | +1.17 |

Ab initio molecular orbital calculations are fundamental for deriving spectroscopic data from first principles. These methods have been applied to nitromethane to determine its geometric and spectroscopic properties, such as vibrational frequencies. govinfo.govresearchgate.net For example, calculations performed at the B3LYP/6-31G* level on an isolated nitromethane molecule provide data that are crucial for parameterizing intramolecular potentials used in more complex simulations, like classical molecular dynamics. govinfo.govresearchgate.net These computed vibrational frequencies and eigenvectors are essential for interpreting and assigning experimental spectra and understanding the molecule's vibrational dynamics. govinfo.govresearchgate.net While standard VPT2 (Vibrational Second-Order Perturbation Theory) can struggle with the large-amplitude motion of the methyl group, more advanced curvilinear implementations of perturbation theory offer improved descriptions of the vibrational structure. arxiv.orgaip.org

Rotational constants for both nitromethane (CH₃NO₂) and its deuterated form have been determined, providing key data for validating theoretical models. Microwave spectroscopy studies have assigned transitions for several internal rotational states, allowing for the calculation of the effective rotational constants. researchgate.net

| Compound | Rotational Constant B | Rotational Constant C |

|---|---|---|

| Nitromethane (CH₃NO₂) | 10542.7 | 5876.7 |

| This compound (CD₃NO₂) | 8697.1 | 5254.3 |

The electronic structure of nitromethane, particularly its band gap, is a key property determining its optical and electronic behavior, especially in the solid state. First-principles calculations based on DFT have been employed to study these properties. arxiv.org It is well-known that standard DFT functionals like the Local Density Approximation (LDA) or Generalized Gradient Approximation (GGA) tend to underestimate the band gap of materials. arxiv.org To obtain more accurate values, higher-level theoretical approaches such as the GW approximation are necessary. arxiv.org

A detailed theoretical study using the G₀W₀ approximation found that solid nitromethane is an indirect band gap insulator. arxiv.org The value of the band gap was calculated to be approximately 7.8 eV. arxiv.org Under pressure, the electronic structure evolves; breakpoints in the band gap have been observed around 6 GPa and 14 GPa, which are attributed to the rotation of the methyl group and changes in vibrational movements, respectively. researchgate.net

| Computational Method | Band Gap Type | Calculated Value (eV) |

|---|---|---|

| G₀W₀ Approximation | Indirect | ~7.8 |

Analysis of Molecular Geometry, Symmetry (C2v, C3v), and Rotational Constants

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This approach bridges the gap between quantum mechanical descriptions and macroscopic properties by simulating the behavior of a large ensemble of molecules.

Classical molecular dynamics simulations are extensively used to investigate the behavior of nitromethane in its condensed phases (liquid and solid). govinfo.govresearchgate.netresearchgate.net These simulations rely on a "force field," which is a set of parameters and equations describing the potential energy of the system, including both intramolecular (bond stretching, bending, torsions) and intermolecular (van der Waals, electrostatic) interactions. govinfo.govresearchgate.net

A notable classical potential for nitromethane is the Sorescu-Rice-Thompson (SRT) force field, which was parameterized using geometric and spectroscopic data from ab initio calculations. researchgate.netresearchgate.net MD simulations using this potential have been successful in reproducing a wide range of properties for liquid and solid nitromethane. researchgate.netresearchgate.net For the liquid phase, simulations accurately predict properties such as the heat of vaporization, density variation with temperature and pressure, and viscosity. researchgate.net For the solid phase, constant pressure and temperature MD simulations can accurately model the changes in crystallographic parameters and predict the effects of pressure, including an observed 45° change in the orientation of the methyl group at high pressure. govinfo.govresearchgate.net These simulations are also crucial for studying phase transitions and the mechanisms of melting. science.gov

Ab Initio Molecular Dynamics for Vibrational Energy Redistribution Pathways

Ab initio molecular dynamics (AIMD) simulations are instrumental in elucidating the pathways of vibrational energy redistribution (VER) within solid nitromethane. rsc.orgrsc.org These simulations track the flow of energy among different vibrational modes following selective excitation. rsc.orgnih.gov By combining AIMD with techniques like normal mode decomposition and short-time Fourier transforms, researchers can obtain detailed three-dimensional excitation and detected vibrational spectra. rsc.orgrsc.org

Studies on solid nitromethane have systematically excited various intramolecular vibrational modes to observe the subsequent energy transfer. rsc.org Key findings from these simulations indicate that certain modes act as primary recipients of energy. For instance, after exciting C-H stretching vibrations, energy rapidly transfers to NO2 symmetric stretches and CH3 bends. rsc.orgnih.gov While the C-N stretching vibration does not show an immediate response, it steadily accumulates energy over time. rsc.org The mechanisms governing this redistribution are rooted in anharmonic couplings between vibrational modes, which are influenced by symmetry rules, overtones, and molecular rotations. rsc.orgnih.gov The inner rotation of the methyl group, in particular, adds a layer of complexity to these energy transfer pathways. rsc.org

| Excited Mode | Primary Daughter Modes | Key Observation |

| C-H Stretches | NO2 Symmetric Stretches, CH3 Bends | Rapid energy transfer |

| Various Intramolecular Modes | - | C-N stretch accumulates energy slowly and steadily |

Car-Parrinello Molecular Dynamics for Thermal Decomposition Processes

Car-Parrinello molecular dynamics (CPMD) is a powerful ab initio simulation technique used to investigate the thermal decomposition of materials like nitromethane under various conditions. nih.govaps.orgresearchgate.net These simulations have revealed that the decomposition mechanism is highly dependent on temperature and heating rates. nih.gov

In gradual heating simulations of solid nitromethane, the initial step is often an intermolecular proton transfer, rather than the previously assumed C-N bond cleavage. nih.gov However, under fast annealing conditions, the initial reaction pathway varies with temperature. At high temperatures, intermolecular proton transfer leading to the formation of CH3NOOH and CH2NO2 is dominant. nih.govacs.orgnih.gov Conversely, at lower temperatures, the decomposition tends to begin with the unimolecular cleavage of the C-N bond, producing CH3 and NO2 radicals. nih.govnih.gov CPMD simulations have successfully modeled the complete decomposition process, identifying numerous intermediate species and elementary reactions, with the final products being stable molecules like H2O, CO2, and N2. aps.orgresearchgate.netresearchgate.net

| Condition | Initial Decomposition Step | Resulting Species |

| Gradual Heating | Intermolecular proton transfer | CH3NOOH, CH2NO2 |

| Fast Annealing (High Temp) | Intermolecular proton transfer | CH3NOOH, CH2NO2 |

| Fast Annealing (Low Temp) | Unimolecular C-N bond cleavage | CH3, NO2 |

Simulation of Shock Response and Optical Properties

The behavior of nitromethane under shock loading is a critical area of study for understanding detonation physics. Molecular dynamics (MD) simulations, often employing reactive force fields like ReaxFF, are used to investigate the thermomechanical and chemical responses to shock waves. figshare.com These simulations have shown good agreement with experimental Hugoniot data for both unreacted and reacted nitromethane. figshare.com The initiation of decomposition under shock is predominantly through bimolecular reactions, with the formation of nitrosomethane (B1211736) (CH3NO) being a key initial step. figshare.com Time-resolved Raman spectroscopy has been used to probe the chemical changes in nitromethane under shock, revealing broadening of the CH3 peak and a softening of the C-N mode, which suggests strong intermolecular interactions preceding reaction. acs.org

Computational methods are also employed to predict the optical properties of shocked nitromethane. acs.orgnih.gov Time-dependent density functional theory (TDDFT) and the Kubo-Greenwood formula are used to calculate time-resolved optical spectra from MD trajectories. acs.orgnih.gov These calculations show that the optical conductivity and absorption evolve as shock-induced chemistry proceeds, with the changes attributed to the time-dependent populations of various decomposition products like NO, CNO, and H2O. acs.orgnih.gov First-principles calculations have also been used to determine the refractive index and absorption spectra of solid nitromethane under pressure. arxiv.org

| Simulation Type | Property Investigated | Key Finding |

| Reactive MD (ReaxFF) | Shock response | Bimolecular reactions and nitrosomethane formation are dominant initiation pathways. figshare.com |

| TDDFT / Kubo-Greenwood | Optical properties under shock | Time-resolved absorption is linked to populations of decomposition products. acs.orgnih.gov |

| First-principles DFT | Structural and Optical Properties | Reproduces experimental trends in structural properties under high pressure. arxiv.org |

Development and Refinement of Intermolecular Potential Models and Force Fields

Accurate intermolecular potential models and force fields are essential for reliable molecular dynamics simulations of nitromethane and its deuterated form. researchgate.net The Sorescu-Rice-Thompson (SRT) force field is a well-established, all-atom, flexible-molecule potential that has been extensively used for nitromethane in its solid and liquid phases. researchgate.netnih.gov This force field was developed by fitting to a variety of experimental data, including crystal structure and spectroscopic data. researchgate.netgovinfo.gov It consists of terms for bond stretching, angle bending, torsional angles, and non-bonded interactions, typically a Buckingham 6-exp form plus Coulombic terms for intermolecular forces. govinfo.gov

The development of these potentials often involves parametrizing the intramolecular part based on ab initio molecular orbital calculations (e.g., at the B3LYP/6-31G* level) for an isolated molecule. govinfo.gov The intermolecular parameters are then refined to reproduce condensed-phase properties. govinfo.gov For instance, Lennard-Jones type potentials have been used, with atomic charges for electrostatic interactions calculated from molecular orbital theory, to model dimer configurations and intermolecular coupling. aip.org Reactive force fields like ReaxFF have also been developed and extended to nitromethane to study its thermal decomposition, showing good agreement with quantum mechanics-based simulations. acs.orgnih.gov

Solvation Dynamics and Liquid State Structure Analysis

Reference Interaction Site Model (RISM) for Liquid State Structure

The Reference Interaction Site Model (RISM) is an integral equation theory used to describe the structure of molecular liquids. kyoto-u.ac.jp It provides a set of pair correlation functions that characterize the spatial arrangement of molecules. kyoto-u.ac.jp RISM has been applied to study the liquid structure of nitromethane, often in conjunction with ab initio molecular orbital calculations to help assign peaks in the correlation functions to specific molecular configurations. kyoto-u.ac.jpcanada.ca

The 3D-RISM-KH (Kovalenko-Hirata closure) is a more advanced version of the theory that has been used to explore the liquid state structure and solvation free energies of nitro compounds, including nitromethane. canada.canih.gov This method provides insights into the underlying interactions between different molecular fragments and is a powerful tool for understanding solvation structure and energetics. nih.gov

Dimeric Forms and Weak Intermolecular Interaction Analysis

Computational studies have identified various dimeric forms of nitromethane in the liquid and gas phases. canada.caresearchgate.net These dimers are held together by weak intermolecular forces, including hydrogen bonds and van der Waals interactions. canada.caresearchgate.net Early studies using Lennard-Jones potentials and molecular orbital theory calculated dimer configurations with minimum potential energy, which agreed well with experimental infrared spectra of matrix-isolated nitromethane and this compound. aip.org

More recent studies using density functional theory with dispersion corrections (DFT-D3) and RISM calculations have also located different dimeric forms. canada.caresearchgate.net Analysis of these dimers has revealed the presence of not only weak hydrogen bonds but also pnicogen bonds (O=N···O), which are primarily responsible for the characteristic geometry of the homodimer. researchgate.net In the gas phase, two main optimized dimer structures have been identified: an antiparallel arrangement and a head-to-tail conformation, with the antiparallel structure being slightly more stable. kyoto-u.ac.jp The presence of these weak interactions is significant, as it influences the local structure of liquid nitromethane. researchgate.net

| Dimer Configuration | Stabilizing Interactions | Computational Method |

| Antiparallel | Hydrogen bonds, van der Waals, Pnicogen bonds | DFT-D3, RISM, ab initio MO |

| Head-to-tail | Hydrogen bonds, van der Waals | ab initio MO |

Reaction Mechanism Elucidation and Synthetic Methodologies Involving Nitromethane D3

Studies on Decomposition Pathways

The decomposition of nitromethane-d3 has been investigated under diverse environments, revealing multiple reaction pathways that are often initiated by the cleavage of the carbon-nitrogen (C-N) bond.

Pyrolytic Decomposition in Varied Environments

The thermal decomposition, or pyrolysis, of this compound has been the subject of numerous studies, both in the absence and presence of other reactive species like nitrogen dioxide (NO2). scientificlabs.iechemicalbook.comchemicalbook.in These studies have been instrumental in understanding the initial steps of its decomposition. Investigations into the pyrolysis of nitromethane (B149229) suggest that the primary decomposition step is the breaking of the C-N bond. science.gov In the condensed phase, the decomposition of nitromethane is more complex than in the gas phase. rsc.org The decomposition of this compound is influenced by its molecular structure, which consists of a heavy planar NO2 frame and a lighter CD3 top. scientificlabs.iechemicalbook.comchemicalbook.in

Electron-Induced Decomposition Mechanisms and Product Formation

The interaction of low-energy electrons with condensed this compound films provides a method to study decomposition pathways relevant to environments with ionizing radiation. uhmreactiondynamics.orgepa.govresearchgate.net Studies on icy films of this compound exposed to energetic electrons have revealed several key decomposition pathways. uhmreactiondynamics.orgepa.gov

One significant finding is the isomerization of this compound to deuterated methyl nitrite (B80452) (CD3ONO), which then decomposes further. uhmreactiondynamics.orgepa.gov Both molecular and radical decomposition pathways have been identified. uhmreactiondynamics.orgepa.gov The main products observed include formaldehyde-d2 (D2CO) and deuterated nitrosyl hydride (DNO) from the molecular pathway, and the methoxy-d3 radical (CD3O) and nitrogen monoxide (NO) from the radical pathway. uhmreactiondynamics.org

Furthermore, electron-induced decomposition opens up pathways not typically seen in the gas phase, such as the formation of the nitromethyl-d2 radical (CD2NO2) and a deuterium (B1214612) atom, nitrosomethane-d3 (CD3NO) and an oxygen atom, and singlet carbene-d2 (CD2) along with deuterated nitrous acid (DONO). uhmreactiondynamics.org Desorption of various anionic fragments, including D-, O-, OD-, CN-, CNO-, NO2-, and CD2NO2-, has been observed following electron impact on condensed this compound films.

The table below summarizes the key anionic fragments detected during the electron-stimulated desorption from thin films of this compound.

| Mass (amu) | Anionic Fragment |

|---|---|

| 2 | D⁻ |

| 16 | O⁻ |

| 18 | OD⁻ |

| 26 | CN⁻ |

| 42 | CNO⁻ |

| 46 | NO₂⁻ |

| 62 | CD₂NO₂⁻ |

Shock-Induced Chemical Transformations and Reaction Kinetics

Shock tube studies are a valuable technique for investigating high-temperature chemical kinetics. uni-due.deuq.edu.au The decomposition of nitromethane induced by shock waves has been examined to understand its behavior under extreme conditions. acs.orgacs.org In shock-induced decomposition of nitromethane, the primary event is the cleavage of the C-N bond. science.gov Time-resolved emission spectroscopy of shocked nitromethane has revealed three characteristic periods: an induction period, a shock initiation period, and a thermal explosion period. science.gov

Studies on shock-compressed this compound have monitored changes in vibrational spectroscopy to understand phase transitions and decomposition. aip.org In situ time-resolved Raman spectroscopy of laser-shocked nitromethane has identified multiple phase transitions at different pressures. aip.org While detailed kinetic data for the shock-induced decomposition of this compound is limited, the use of its hydrogenated counterpart provides a basis for understanding the fundamental processes. The induction time for reaction in shocked neat nitromethane is sensitive to the initial temperature. acs.org

Photolysis Studies (e.g., Lyman α) for Reaction Mechanisms

The photolysis of solid this compound, particularly using Lyman-α radiation (10.2 eV), has provided significant insights into its condensed-phase decomposition mechanisms. rsc.orgdtic.miluhmreactiondynamics.orguhmreactiondynamics.org These studies have been crucial in untangling the complex reaction pathways. rsc.orggoogle.commendeley.com

Upon photolysis, this compound isomerizes to cis-methyl-d3-nitrite (cis-CD3ONO). rsc.orguhmreactiondynamics.org This isomer then decomposes to form formaldehyde-d2 (D2CO) and deuterated nitrosyl hydride (DNO). rsc.org The formaldehyde-d2 can further fragment to produce carbon monoxide (CO). rsc.org Infrared spectroscopy has confirmed the formation of cis-CD3ONO, D2CO, D2O, CO, and carbon dioxide (CO2) in the irradiated ices. rsc.orguhmreactiondynamics.org

Temperature-programmed desorption studies have identified higher molecular weight products formed uniquely in the condensed phase, including deuterated nitroso compounds and nitrites. rsc.orgepa.gov These findings indicate that the decomposition of nitromethane in the solid state is more intricate than in the gas phase, with some initial decomposition steps being hindered by the "cage effect" of the surrounding molecules. rsc.orguhmreactiondynamics.org Electron Paramagnetic Resonance (EPR) spectroscopy has been used to detect radical intermediates formed during the photolysis of this compound at cryogenic temperatures. science.govuhmreactiondynamics.org

Isotopic Effects and Mechanistic Probes

The substitution of hydrogen with deuterium in nitromethane provides a powerful tool for investigating reaction mechanisms through the kinetic isotope effect.

Kinetic Isotope Effect (KIE) Studies (Implied in mechanistic studies)

The kinetic isotope effect (KIE) refers to the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. dtic.mil The deuteration of nitromethane allows for the study of the deuterium KIE, which is particularly significant because the mass of the atom is doubled. rsc.org This effect is observed when C-D bonds are broken or formed during the rate-determining step of a reaction. rsc.org

Studies comparing the thermal stability of deuterated and non-deuterated energetic materials have shown that the deuterated compounds often exhibit higher decomposition temperatures. rsc.org This increased stability is attributed to the greater energy required to break a C-D bond compared to a C-H bond. rsc.org For instance, the activation energy for the dynamic viscosity of this compound is slightly higher than that of nitromethane. ichtj.waw.pl

While explicit KIE studies focused solely on this compound decomposition are not extensively detailed in the provided context, the comparative studies of CH3NO2 and CD3NO2 under various decomposition conditions (pyrolytic, electron-induced, shock-induced, and photolytic) inherently probe these effects. rsc.orguhmreactiondynamics.orgepa.gov The differences in product formation and reaction pathways between the two isotopologues provide strong evidence for the involvement of C-H/C-D bond cleavage in certain mechanistic steps. The study of deprotonation reactions in nitroalkanes has also utilized the KIE to understand the reaction mechanisms. researchgate.net

The table below presents a comparison of activation energies for dynamic viscosity for nitromethane and its deuterated form.

| Compound | Activation Energy for Dynamic Viscosity (kJ/mol) |

|---|---|

| Nitromethane (CH₃NO₂) | 11.1 |

| This compound (CD₃NO₂) | 12.1 |

Deuterium Distribution Analysis in Reaction Products

The analysis of deuterium distribution in reaction products derived from this compound is a critical application for understanding reaction pathways. By tracing the location of deuterium atoms in the final molecules, chemists can gain insights into bond-forming and bond-breaking steps.

In the stereoselective addition of nitromethane to conjugated enynones catalyzed by chiral squaramides, this compound is used to probe the reaction mechanism. Analysis of the product by Nuclear Magnetic Resonance (NMR) spectroscopy allows for the determination of how the deuterium atoms are distributed. researchgate.net This can reveal, for example, whether a C-D bond is broken in the rate-determining step through the observation of a kinetic isotope effect.

Similarly, studies on the decomposition of nitromethane utilize its deuterated form to understand the fragmentation pathways. In the photolysis of solid this compound (CD3NO2), the formation of various deuterated radical species, such as D3-methyl (CD3) and D2-nitromethyl (CD2NO2), has been observed using Electron Paramagnetic Resonance (EPR) spectroscopy. uhmreactiondynamics.orgresearchgate.net The identification of these fragments provides direct evidence for specific bond cleavages, such as the C-N bond rupture, and subsequent reaction steps. dtic.mil For instance, the isomerization of D3-nitromethane to D3-methyl nitrite (CD3ONO) was found to be faster than that of its non-deuterated counterpart, suggesting non-equilibrium reaction dynamics. dtic.mil

These analytical techniques provide detailed data on the fate of the deuterium atoms, which is essential for constructing and verifying reaction mechanisms.

Synthetic Applications as a Deuterated Reagent

This compound serves as a valuable reagent for introducing deuterium into organic molecules, creating labeled compounds that are useful for mechanistic studies and as internal standards in analytical chemistry.

Synthesis of Deuterated Organic Intermediates (e.g., β-Deuterated β-Nitroalcohols)

A primary synthetic use of this compound is in the nitroaldol or Henry reaction to produce β-deuterated β-nitroalcohols. zeotope.com This reaction involves the addition of the this compound carbanion (generated by a base) to an aldehyde or ketone. The resulting product contains a deuterium atom at the β-position relative to the newly formed alcohol group. lookchem.comscielo.br

The process can be performed under various conditions, including using basic resins or organocatalysts. lookchem.com For example, the reaction of various electrophiles with this compound in the presence of a basic resin like Amberlyst A-21 can yield the desired β-deuterated β-nitroalcohols in high yields and with high deuterium content. lookchem.com These deuterated nitroalcohols are versatile synthetic intermediates themselves, serving as precursors for other deuterated compounds like β-deuterated β-aminoalcohols or α-deuterated α-amino acids. scielo.br

Table 1: Synthesis of Deuterated Intermediates using this compound

| Reaction | Reactants | Product | Significance |

|---|---|---|---|

| Nitroaldol (Henry) Reaction | This compound, Aldehydes/Ketones | β-Deuterated β-Nitroalcohols | Creates key deuterated building blocks for further synthesis. zeotope.comscielo.br |

Role in Chiral Synthesis and Asymmetric Transformations (e.g., Dicopper(I) Helicates)

This compound plays a crucial role as a solvent in the study of chiral molecules and asymmetric transformations. Its deuterated nature makes it an ideal medium for NMR spectroscopic analysis, as it does not produce interfering signals in the proton NMR spectrum. armar-europa.de

A notable example is its use in the investigation of the asymmetric transformation of a double-stranded, dicopper(I) helicate. sigmaaldrich.com Helicates are chiral supramolecular structures formed by the self-assembly of ligands around metal ions. In this research, the racemization (the process of converting a chiral molecule into a racemic mixture) of a dicopper(I) helicate was studied. researchgate.netnih.gov The rate of this process was investigated by determining the coalescence temperature of specific proton signals in the NMR spectrum. researchgate.netnih.gov By performing these experiments in this compound, researchers could accurately measure the Gibbs free energy of activation (ΔG‡) for the racemization process, which was found to be greater than 76 kJ mol⁻¹ in this solvent. researchgate.netnih.govresearchgate.net This data provides fundamental insights into the stability and dynamics of these complex chiral architectures. sigmaaldrich.com

Applications in Molecular Recognition and Supramolecular Chemistry (e.g., Rotaxane Synthesis)

In the fields of molecular recognition and supramolecular chemistry, this compound is employed as a solvent to study the formation and structure of complex assemblies like rotaxanes. sigmaaldrich.com Rotaxanes are mechanically interlocked molecules consisting of a "dumbbell-shaped" molecule threaded through a "macrocycle" (a large ring).

Research on reversing a rotaxane recognition motif utilized this compound extensively for NMR analysis. nih.gov The formation of a zeotope.compseudorotaxane (a precursor to the rotaxane) and its subsequent conversion to a stable zeotope.comrotaxane were carried out in nitromethane. nih.gov The structure of the final zeotope.comrotaxane was confirmed using ¹H and ¹³C NMR spectroscopy in this compound. nih.gov The use of the deuterated solvent was critical for observing the significant changes in the chemical shifts of the protons on the dumbbell and macrocycle components upon interlocking, which is the primary evidence for the formation of the rotaxane structure. nih.gov Furthermore, NMR titration experiments in this compound were used to quantify the strength of the interaction between the components, yielding an average association constant (Ka) of 2900 ± 750 M⁻¹. nih.gov

This compound is also used to study the dynamics of these systems, such as the slipping of a macrocycle over the terminal groups of a guest molecule to form a pseudo-rotaxane. d-nb.info The slow exchange on the NMR timescale in this compound allows for the detailed characterization of the complex. d-nb.info

Mechanistic Studies in Organocatalyzed Reactions (e.g., Michael Additions)

This compound is a powerful tool for elucidating the mechanisms of organocatalyzed reactions, particularly in Michael additions. The Michael addition is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. rsc.org

In the study of these reactions, this compound can be used as the nucleophile. By analyzing the kinetic isotope effect (KIE)—the change in reaction rate upon isotopic substitution—researchers can determine whether the C-D bond cleavage is part of the rate-determining step. Theoretical and computational studies often complement these experiments. For instance, Density Functional Theory (DFT) calculations have been used to investigate the Michael addition of nitromethane to enones catalyzed by bifunctional thioureas or squaramides. mdpi.comresearchgate.netacs.orgresearchgate.net These studies model the transition states and can predict the stereochemical outcome of the reaction. mdpi.com The use of this compound in corresponding experiments can validate these theoretical models by providing empirical data on the reaction mechanism. researchgate.net For example, if a significant KIE is observed, it supports a mechanism where the deprotonation of nitromethane is a key kinetic event. mdpi.com

Table 2: Investigated Organocatalyzed Michael Additions Involving Nitromethane

| Catalyst Type | Substrates | Mechanistic Aspect Investigated |

|---|---|---|

| Chiral Thiourea/Squaramide | Nitromethane, Enones/Nitroalkenes | Role of hydrogen bonding, bifunctional activation, enantioselectivity. mdpi.comacs.org |

| Chiral Primary Amine-Thiourea | Nitromethane, Enones | Imine-iminium ion versus base catalysis mechanism. researchgate.netresearchgate.net |

| Prolinol Derivatives | Nitromethane, Enals | Generation of quaternary stereocenters. rsc.org |

Condensed Phase Behavior and Intermolecular Interactions of Nitromethane D3

Crystal Structure Analysis and Polymorphism Under High Pressure

The crystal structure of nitromethane (B149229), including its deuterated isotopologue nitromethane-d3 (CD3NO2), has been a subject of considerable research, particularly under high-pressure conditions. aip.org At ambient pressure and low temperatures, this compound crystallizes in the orthorhombic space group P2(1)2(1)2(1), with four molecules per unit cell. aip.orgnih.gov Studies employing angle dispersion X-ray diffraction on single crystals and powder samples of nitromethane have shown that this orthorhombic crystal structure is maintained up to significant pressures, with some studies reporting stability up to 27.3 GPa. nih.govresearchgate.net

Despite the general stability of the P2(1)2(1)2(1) space group, the existence of high-pressure polymorphs has been a point of discussion. researchgate.net Some experimental and theoretical studies suggest that solid nitromethane does not undergo a phase transition to a different polymorph at pressures below approximately 27 GPa. researchgate.net However, other research using Raman spectroscopy has reported solid-solid phase transitions. aip.org Specifically for this compound, two-phase transitions were reported at 5.8 GPa and 10.3 GPa at room temperature. aip.org First-principles density functional theory (DFT) calculations, particularly those including van der Waals corrections, have been employed to investigate these structural behaviors. arxiv.org These calculations show reasonable agreement with experimental data regarding equilibrium lattice parameters and the response of structural properties to high pressure. arxiv.org A discontinuity in bond lengths, bond angles, and a weakening of hydrogen bond strength were noted in theoretical models in the pressure range of 10 to 12 GPa, suggesting a structural transition. arxiv.org

Table 1: Crystal Structure Data for this compound

| Parameter | Value | Conditions |

|---|---|---|

| Crystal System | Orthorhombic | Low Temperature / High Pressure |

| Space Group | P2(1)2(1)2(1) | Low Temperature / High Pressure |

| Molecules per Unit Cell (Z) | 4 | Low Temperature / High Pressure |

| a-axis lattice parameter | 5.185 Å | 15 K |

| b-axis lattice parameter | 6.237 Å | 15 K |

| c-axis lattice parameter | 8.507 Å | 15 K |

This table presents the crystal structure information for this compound based on available data. aip.org

Pressure-Induced Structural Changes and Phase Transitions

Under increasing pressure, this compound undergoes significant structural changes even while maintaining its P2(1)2(1)2(1) orthorhombic crystal system. nih.gov One of the most critical changes involves the molecular geometry, specifically the rotation of the deuterated methyl group (–CD3). nih.gov At lower pressures, the methyl group exhibits libration (oscillatory motion) around the C-N bond axis. nih.gov As pressure increases, this libration is gradually blocked. nih.gov This process begins just above the melting pressure and is reported to be complete between 7.6 and 11.0 GPa. nih.gov

Above this pressure range, the methyl group adopts a quasi-eclipsed orientation with respect to the N-O bonds. nih.gov This specific conformation facilitates the formation of strong intermolecular interactions, which stabilize the crystal structure at high pressure. nih.gov This structural evolution is significant enough to cause noticeable modifications in the infrared and Raman spectra, with changes occurring around 10 GPa. nih.gov

Quantum chemical calculations support these observations, indicating that decreasing the intermolecular distance by applying pressure reduces the O-N-O angle and increases the N-O bond lengths. aip.org First-principles calculations have also identified breakpoints in the c lattice parameter, bond lengths, and angles around 6 GPa, attributing them to the rotation of the methyl group. researchgate.net

As mentioned previously, specific phase transitions for this compound have been identified through Raman spectroscopy.

Table 2: Reported High-Pressure Phase Transitions for this compound

| Transition | Pressure (GPa) | Method of Observation |

|---|---|---|

| Solid-Solid Phase I | 5.8 | Raman Spectroscopy |

| Solid-Solid Phase II | 10.3 | Raman Spectroscopy |

This table summarizes the solid-solid phase transitions observed for this compound under high pressure at room temperature. aip.org

Intermolecular Hydrogen Bonding and Association Phenomena in Liquid and Solid States

Intermolecular forces, particularly hydrogen bonding, play a crucial role in the condensed-phase behavior of this compound. In the solid state under high pressure, the pressure-induced locking of the methyl group's orientation allows for the formation of a network of strong intermolecular O···D-C hydrogen bonds. nih.gov These interactions occur mainly in the bc and ac crystallographic planes and are key to stabilizing the crystal structure at elevated pressures. nih.gov At zero pressure, the O···D distances are in the range of 2.2 Å to 3.2 Å; these distances decrease to between 2.0 Å and 2.6 Å at high pressures. arxiv.org However, a weakening of the hydrogen bond strength has been noted in calculations between 10 and 12 GPa, coinciding with a potential structural transition. arxiv.org

In the liquid state, nitromethane is described as a molecular liquid with detectable orientational correlations that result in a preferential antiparallel arrangement of neighboring molecules. researchgate.net While not characterized by strong hydrogen bonding like water, local dimeric structures of nitromethane molecules bound by weak intermolecular interactions exist. researchgate.netdoi.org Studies using dispersion-corrected density functional theory (DFT-D3) have identified distinct dimeric forms of nitromethane in continuum models. doi.org These dimers are held together by weak O···H (or O···D) interactions. doi.org

Table 3: Intermolecular O···D Distances in Nitromethane

| State | Pressure | O···D Distance Range (Å) | Interaction Type |

|---|---|---|---|

| Solid | Zero Pressure | 2.2 - 3.2 | Intermolecular Hydrogen Bonding |

| Solid | High Pressure | 2.0 - 2.6 | Intermolecular Hydrogen Bonding |

| Liquid (Continuum Model) | N/A | 2.53 - 2.74 | Dimer Association |

This table presents characteristic intermolecular distances in nitromethane, based on computational studies. arxiv.orgdoi.org Note: Data for the liquid state is from calculations on nitromethane-h3 but is indicative of the interactions in this compound.

Anisotropic Behavior of Elastic and Thermal Properties Under Pressure

The response of solid nitromethane to pressure is anisotropic, meaning its mechanical and thermal properties vary with direction along the crystal axes. science.gov Theoretical studies have investigated the anisotropy of elasticity, sound velocity, and Debye temperature under pressure. science.gov

First-principles calculations of the elastic constants for solid nitromethane show a clear directional dependence, with an order of C11 > C22 > C33. arxiv.org This indicates that the material is most compressible along the c-axis. arxiv.org The bulk modulus (B0), which is a measure of a substance's resistance to uniform compression, has been calculated using various DFT methods, with results showing reasonable agreement with experimental values when van der Waals corrections are included. iphy.ac.cn The anisotropic behavior of shear stresses under uniaxial compression has also been observed in simulations, suggesting that different crystallographic directions exhibit varying sensitivity to pressure. iphy.ac.cn This anisotropy in elastic properties directly relates to the thermal properties of solid nitromethane. science.gov

Table 4: Predicted Elastic Constants for Solid Nitromethane at 0 GPa

| Elastic Constant | Value (GPa) |

|---|---|

| C11 | 22.8 |

| C22 | 19.3 |

| C33 | 17.6 |

| C44 | 5.8 |

| C55 | 8.8 |

| C66 | 9.0 |

| C12 | 10.3 |

| C13 | 11.2 |

| C23 | 9.5 |

This table shows the predicted independent elastic constants for orthorhombic solid nitromethane, indicating its anisotropic nature. The data is from theoretical calculations using the PBE-G06 functional. arxiv.org

Q & A

Q. How is Nitromethane-d³ synthesized and characterized for isotopic purity in academic research?

Nitromethane-d³ is synthesized via deuteration of nitromethane using deuterated reagents (e.g., D₂O or deuterated acids) under controlled conditions. Isotopic purity (>99% deuterium) is verified using nuclear magnetic resonance (¹H NMR and ²H NMR) and mass spectrometry (MS). For NMR, the absence of residual proton signals (e.g., at ~4.3 ppm for CH₃NO₂) confirms deuteration efficiency . MS analysis quantifies the D/H ratio by comparing molecular ion clusters (e.g., m/z 64 for CD₃NO₂ vs. m/z 61 for CH₃NO₂). Researchers must report both synthetic protocols and analytical validation to ensure reproducibility .

Q. What safety protocols are critical when handling Nitromethane-d³ in laboratory settings?

Nitromethane-d³ is classified as a possible carcinogen (IARC Group 2B) and requires stringent safety measures. Key protocols include:

- Use of fume hoods to avoid inhalation of vapors.

- Gloves (nitrile or neoprene) and eye protection to prevent skin/eye contact.

- Storage in flame-resistant cabinets away from oxidizers or ignition sources. Emergency procedures for spills (e.g., neutralization with sodium bicarbonate) and disposal via certified hazardous waste channels should be documented .

Q. How is Nitromethane-d³ utilized as a solvent or internal standard in analytical chemistry?

In NMR spectroscopy, Nitromethane-d³ serves as a deuterated solvent for polar analytes due to its high deuteration stability and compatibility with common NMR experiments (e.g., ¹³C DEPT). As an internal standard in mass spectrometry, its distinct isotopic signature aids in quantifying non-deuterated analogs via isotope dilution. Researchers must validate its inertness in specific reaction matrices to avoid interference .

Advanced Research Questions

Q. How do isotopic effects (D vs. H) in Nitromethane-d³ influence reaction kinetics in high-energy chemistry studies?

Deuterium substitution alters reaction pathways due to kinetic isotope effects (KIEs). For example, in shock-compression experiments, Nitromethane-d³ exhibits delayed decomposition compared to CH₃NO₂, attributed to stronger C-D bonds requiring higher activation energy. Raman spectroscopy under high-pressure conditions reveals distinct vibrational modes (e.g., C-D stretching at ~2100 cm⁻¹), critical for modeling detonation dynamics . Researchers should compare isotopic variants using time-resolved spectroscopy and computational simulations (DFT or MD) to quantify KIEs .

Q. What methodological approaches resolve discrepancies in spectral data when Nitromethane-d³ is used as a deuterated solvent?

Discrepancies in NMR or IR spectra may arise from residual protons, solvent interactions, or impurities. Mitigation strategies include:

- Pre-treatment : Distillation or molecular sieves to remove water/contaminants.

- Baseline correction : Use of solvent suppression pulses in NMR.

- Cross-validation : Parallel analysis with alternative deuterated solvents (e.g., DMSO-d⁶) to isolate solvent-specific artifacts. Documentation of purification steps and spectral acquisition parameters (e.g., temperature, pulse sequences) is essential for reproducibility .

Q. How can researchers design experiments to investigate Nitromethane-d³’s role in isotopic tracer studies for metabolic or environmental research?

In metabolic tracing, Nitromethane-d³ can label methyl groups in biochemical pathways (e.g., methylation reactions). Experimental design considerations include:

- Dose optimization : Balancing isotopic enrichment with cytotoxicity (e.g., LC-MS/MS to monitor metabolite labeling efficiency).

- Control groups : Parallel experiments with non-deuterated nitromethane to distinguish isotopic effects from background noise.

- Data normalization : Use of internal standards (e.g., ¹³C-glucose) to correct for instrument variability. Environmental applications require tracking deuterium incorporation into soil or water systems via isotope-ratio mass spectrometry (IRMS) .

Data Analysis & Contradiction Management

Q. What statistical methods are recommended for analyzing isotopic distribution data in Nitromethane-d³ studies?

- Multivariate analysis : Principal Component Analysis (PCA) to differentiate isotopic clusters in MS datasets.

- Error propagation : Monte Carlo simulations to quantify uncertainties in D/H ratio calculations.

- Contradiction resolution : Bland-Altman plots to assess agreement between NMR and MS results, with systematic biases addressed via calibration curves .

Q. How should researchers address conflicting results in shockwave studies involving Nitromethane-d³?

Discrepancies in detonation velocity or pressure profiles may stem from experimental variables (e.g., sample purity, confinement geometry). Solutions include:

- Standardized protocols : Adopt consensus parameters from literature (e.g., 1.0 g/cm³ sample density, steel confinement).

- Collaborative validation : Cross-laboratory replication using shared materials.

- Computational benchmarking : Compare experimental data with CHEETAH or CTH hydrocode simulations .

Tables for Reference

Table 1: Key Analytical Techniques for Nitromethane-d³

| Technique | Application | Critical Parameters | Reference |

|---|---|---|---|

| ¹H/²H NMR | Purity verification | δ 4.3 ppm (CH₃), absence in d³ | |

| Raman Spectroscopy | Shock dynamics | C-D stretch ~2100 cm⁻¹ | |

| GC-MS | Isotopic ratio | m/z 61 vs. 64 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten